molecular formula C19H23ClN2O4S2 B2872578 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946226-98-8

3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2872578
CAS RN: 946226-98-8
M. Wt: 442.97
InChI Key: JXNXDEIBHQKWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O4S2 and its molecular weight is 442.97. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Pro-apoptotic Effects in Cancer Cells : Sulfonamide derivatives, including those related to the compound , have been synthesized and studied for their pro-apoptotic effects on cancer cells. These compounds can significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, potentially mediated by the activation of p38 and ERK phosphorylation pathways in various cancer cell lines (Cumaoğlu et al., 2015).

  • Chemical Behavior and Synthesis of Derivatives : Research has been conducted on the synthesis of tetrahydroquinoline derivatives through cyclocondensation reactions involving sulfonamides. The chemical behavior and structure of these derivatives are of interest due to their potential applications in medicinal chemistry (Croce et al., 2006).

  • Anticancer and Anti-HIV Evaluation : Sulfonamide derivatives have been tested for their in vitro anticancer and anti-HIV activities, showing potential as therapeutic agents. Certain compounds displayed notable sensitivity against leukemia cell lines and moderate anti-HIV activity (Pomarnacka & Kornicka, 2001).

  • Herbicide Development for Cereals : Chlorsulfuron, a compound similar in structure to the one , has been developed as an effective herbicide for weed control in small grains. Its mode of action involves inhibiting plant cell division without significantly affecting other cellular processes like photosynthesis and protein synthesis (Ray, 1982).

  • Synthesis and Molecular Structure Studies : The synthesis, crystal, and molecular-electronic structure of certain sterically hindered isomeric forms of benzenesulfonamide derivatives have been investigated. These studies are essential for understanding the properties and potential applications of such compounds (Rublova et al., 2017).

  • Antimicrobial Applications : Quinoline clubbed with sulfonamide moiety has been synthesized for use as antimicrobial agents. These compounds have shown high activity against Gram-positive bacteria, highlighting their potential in addressing microbial infections (2019).

properties

IUPAC Name

3-chloro-4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-7-8-16(12-19(15)22)21-28(25,26)17-9-6-14(2)18(20)13-17/h6-9,12-13,21H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNXDEIBHQKWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.